molecular formula C11H9NO2 B12822039 4-Methylisoquinoline-1-carboxylic acid

4-Methylisoquinoline-1-carboxylic acid

Cat. No.: B12822039
M. Wt: 187.19 g/mol
InChI Key: OTMSNGFDUAZELP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methylisoquinoline-1-carboxylic acid is a versatile heterocyclic building block of significant interest in organic and medicinal chemistry research. Its core structure incorporates a carboxylic acid functional group attached to the isoquinoline scaffold, a privileged structure in drug discovery . This compound is primarily valued as a key synthetic intermediate for the preparation of more complex molecules. The carboxylic acid moiety can undergo various transformations, including decarboxylation or conversion into derivatives such as amides, esters, and acid chlorides, enabling its incorporation into diverse compound libraries for biological screening . As a derivative of quinoline-4-carboxylic acid, its synthesis may be achieved through classic methods such as the Pfitzinger reaction, which involves the condensation of isatin with a carbonyl compound in the presence of a base . Researchers utilize this compound and its derivatives in the exploration of new pharmaceuticals, particularly in the synthesis of compounds with potential biological activities. While the specific profile of this compound is an active area of investigation, related quinoline-4-carboxylic acids have been investigated as key intermediates for a range of pharmacologically active agents . This product is intended for research and development purposes in a controlled laboratory environment only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet (SDS) prior to use and handle the compound with appropriate personal protective equipment.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H9NO2

Molecular Weight

187.19 g/mol

IUPAC Name

4-methylisoquinoline-1-carboxylic acid

InChI

InChI=1S/C11H9NO2/c1-7-6-12-10(11(13)14)9-5-3-2-4-8(7)9/h2-6H,1H3,(H,13,14)

InChI Key

OTMSNGFDUAZELP-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C2=CC=CC=C12)C(=O)O

Origin of Product

United States

Synthetic Methodologies for 4 Methylisoquinoline 1 Carboxylic Acid and Derivatives

Classical and Contemporary Approaches to Isoquinoline (B145761) Carboxylic Acid Scaffolds

The formation of the isoquinoline ring system is a foundational step, with several named reactions and modern catalytic methods being employed to build this bicyclic aromatic heterocycle.

Adaptations of the Pfitzinger Reaction for Isoquinoline Ring Formation

The classical Pfitzinger reaction is a well-established method for the synthesis of quinoline-4-carboxylic acids, not isoquinolines. wikipedia.orgresearchgate.net It involves the condensation of isatin (B1672199) with a carbonyl compound in the presence of a base. wikipedia.orgresearchgate.net The reaction proceeds through the base-catalyzed hydrolysis of isatin to an intermediate keto-acid, which then reacts with a ketone or aldehyde to form the quinoline (B57606) ring system. wikipedia.org

While direct adaptations of the Pfitzinger reaction for the synthesis of isoquinolines are not chemically feasible due to the fundamental difference in the starting materials and the resulting ring structure, conceptually similar condensation strategies are employed. For isoquinoline synthesis, the precursors must be designed to form the 1-carboxyisoquinoline skeleton. This often involves intramolecular cyclization of a suitably substituted phenyl-ethylamine or benzylamine (B48309) derivative, which contrasts with the intermolecular condensation characteristic of the Pfitzinger approach. For instance, a base-catalyzed cyclization of an α-keto ester on an aminopyridine amide precursor can provide an intermediate for a subsequent condensation that yields a naphthyridine core, a structural analogue of isoquinoline. nih.gov

Regioselective Synthesis via Doebner Reaction Analogues

Similar to the Pfitzinger reaction, the Doebner reaction is a cornerstone for the synthesis of quinoline-4-carboxylic acids. wikipedia.orgbohrium.com This three-component reaction involves an aniline (B41778), an aldehyde, and pyruvic acid. wikipedia.orgtandfonline.com The mechanism is thought to proceed through either an initial aldol (B89426) condensation followed by a Michael addition with the aniline, or the formation of a Schiff base followed by a reaction with the enol of pyruvic acid. wikipedia.org

The specific combination of reactants in the Doebner synthesis inherently leads to the quinoline scaffold and is not directly applicable for producing isoquinolines. However, the principle of a multi-component reaction to build a heterocyclic core can be applied. Analogous strategies for isoquinoline synthesis would require replacing the aniline precursor with one that directs the cyclization to form the isoquinoline nucleus. For example, variations of the Pictet-Spengler reaction, which condenses a β-arylethylamine with an aldehyde or a keto acid, can be considered a functional analogue for generating the core isoquinoline structure, which can then be further functionalized.

Annulation and Cyclocondensation Strategies Utilizing Precursors

Annulation and cyclocondensation reactions represent the most direct and widely used methods for constructing the isoquinoline scaffold from acyclic or monocyclic precursors. These strategies offer high regioselectivity and are fundamental to the synthesis of derivatives like 4-methylisoquinoline-1-carboxylic acid.

Key classical methods include:

Bischler-Napieralski Synthesis : This reaction involves the cyclization of a β-phenylethylamide using a dehydrating agent, typically a Lewis acid like phosphorus pentoxide or phosphoryl chloride, to yield a 3,4-dihydroisoquinoline (B110456). pharmaguideline.com This intermediate can then be dehydrogenated to the aromatic isoquinoline.

Pictet-Spengler Synthesis : This method involves the acid-catalyzed cyclization of a β-arylethylamine with an aldehyde or ketone. pharmaguideline.com The reaction forms a 1,2,3,4-tetrahydroisoquinoline (B50084), which requires a subsequent oxidation step to yield the aromatic isoquinoline ring. This method is particularly powerful as the choice of aldehyde can introduce substituents at the C-1 position.

More contemporary approaches often utilize transition-metal catalysis to achieve the desired annulation with high efficiency and control. These methods include:

Palladium-catalyzed coupling and cyclization sequences .

Rhodium(III)-catalyzed C-H activation and annulation of oximes with alkynes . organic-chemistry.org

Ruthenium(II)-catalyzed C-H functionalization/annulation of primary benzylamines . organic-chemistry.org

These modern strategies provide access to complex and highly substituted isoquinolines under relatively mild conditions.

Cyclocondensation Method Precursors Intermediate Final Product Type Key Reagents
Bischler-Napieralskiβ-Phenylethylamide3,4-DihydroisoquinolineAromatic IsoquinolinePOCl₃, P₂O₅
Pictet-Spenglerβ-Arylethylamine, Aldehyde/Ketone1,2,3,4-TetrahydroisoquinolineAromatic IsoquinolineAcid (e.g., HCl, H₂SO₄)
Rh(III)-Catalyzed AnnulationAromatic Oxime, AlkyneN/A (Direct Annulation)Aromatic Isoquinoline[RhCp*Cl₂]₂

Strategic Introduction and Modification of the Carboxylic Acid Moiety at Position 1

Once the 4-methylisoquinoline (B18517) core is formed, or during its synthesis, the carboxylic acid group must be installed at the C-1 position. This can be achieved through direct carboxylation or by the oxidation of a suitable precursor group.

Carboxylation Reactions and Methodological Advances

The C-1 position of the isoquinoline ring is electrophilic and susceptible to attack by nucleophiles. However, for carboxylation, the C-1 position must be rendered nucleophilic. This is typically achieved through metallation.

A common strategy involves the deprotonation of 4-methylisoquinoline at the C-1 position using a strong organometallic base, such as n-butyllithium (n-BuLi). The resulting organolithium intermediate is a potent nucleophile that can react with carbon dioxide (CO₂), often introduced as dry ice, in an electrophilic quenching step. Subsequent acidic workup protonates the resulting carboxylate salt to yield this compound.

Reaction Scheme: Direct Carboxylation via Lithiation

Deprotonation: 4-Methylisoquinoline + n-BuLi → 1-Lithio-4-methylisoquinoline

Carboxylation: 1-Lithio-4-methylisoquinoline + CO₂ → Lithium 4-methylisoquinoline-1-carboxylate

Protonation: Lithium 4-methylisoquinoline-1-carboxylate + H₃O⁺ → this compound

This method provides a direct and efficient route to the target compound from the parent heterocycle.

Oxidation of Precursor Moieties to Carboxylic Acids

An alternative and highly effective strategy is the oxidation of a precursor group already situated at the C-1 position. The most common precursor is a methyl group, making 1,4-dimethylisoquinoline (B3348459) the key starting material for this approach. The methyl group at C-1 is activated by the adjacent ring nitrogen and can be selectively oxidized to a carboxylic acid.

Various oxidizing agents can be employed for this transformation, with the choice of reagent influencing the reaction conditions and yield.

Oxidizing Agent Typical Conditions Advantages Potential Issues
Potassium Permanganate (B83412) (KMnO₄)Aqueous, basic or neutral, heatInexpensive, powerful oxidantCan lead to over-oxidation or ring cleavage if not controlled
Selenium Dioxide (SeO₂)Sulfuric acid catalystOften provides good yields for heterocyclic methyl groupsToxicity of selenium compounds
Chromic Acid (H₂CrO₄)Aqueous acidEffective oxidantEnvironmental and toxicity concerns with chromium(VI)

The oxidation of the 1-methyl group is generally favored over the 4-methyl group due to the electronic activation provided by the imine functionality of the pyridine (B92270) ring portion of the isoquinoline. pvamu.edu This regioselectivity makes the oxidation of 1,4-dimethylisoquinoline a reliable method for preparing this compound.

Ester Hydrolysis and Carboxylic Acid Regeneration

The final step in many synthetic routes towards this compound involves the hydrolysis of a corresponding ester precursor, such as a methyl or ethyl ester. This transformation is a fundamental reaction in organic synthesis and can be achieved under either acidic or alkaline conditions.

Acid-Catalyzed Hydrolysis:

Acidic hydrolysis is a reversible process typically carried out by heating the ester under reflux with a dilute mineral acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), in the presence of excess water. The equilibrium is driven towards the carboxylic acid and alcohol products by using a large excess of water.

Alkaline-Catalyzed Hydrolysis (Saponification):

Alkaline hydrolysis, also known as saponification, is the more common and often preferred method for ester hydrolysis due to its irreversible nature and the ease of product separation. The reaction involves heating the ester with an aqueous solution of a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH). The initial products are the corresponding carboxylate salt and the alcohol. Subsequent acidification of the reaction mixture with a strong acid protonates the carboxylate salt to yield the desired carboxylic acid.

Condition Reagents Products Key Features
AcidicDilute HCl or H₂SO₄, excess H₂OCarboxylic acid, AlcoholReversible
AlkalineAqueous NaOH or KOH, followed by acid workupCarboxylate salt, Alcohol -> Carboxylic acidIrreversible, Generally higher yield

Stereocontrolled Synthesis of Chiral Isoquinoline Carboxylic Acids

The development of stereoselective methods for the synthesis of chiral isoquinoline carboxylic acids is of paramount importance, as the biological activity of these compounds is often dependent on their stereochemistry. Both enantioselective and diastereoselective approaches have been successfully employed to access these valuable molecules, primarily focusing on the tetrahydroisoquinoline core.

Enantioselective Methodologies for 1-Substituted Tetrahydroisoquinoline-1-carboxylic Acids

Enantioselective synthesis aims to produce a single enantiomer of a chiral compound. Several strategies have been developed for the asymmetric synthesis of 1-substituted tetrahydroisoquinoline-1-carboxylic acids. One notable approach involves the enantioselective reduction of a prochiral 3,4-dihydroisoquinoline precursor. This can be achieved through catalytic asymmetric hydrogenation using chiral catalysts. For instance, 1-substituted-3,4-dihydroisoquinolines can be enantioselectively reduced to the corresponding 1-substituted-1,2,3,4-tetrahydroisoquinolines using chiral hydride reducing agents or through hydrogenation with a chiral catalyst nih.gov.

Another strategy involves the use of chiral auxiliaries. A chiral auxiliary can be attached to the nitrogen atom of the dihydroisoquinoline, directing the stereochemical outcome of a subsequent reduction or alkylation reaction at the C1 position. The auxiliary can then be removed to afford the enantiomerically enriched tetrahydroisoquinoline derivative.

Diastereoselective Approaches in Derivative Synthesis

Diastereoselective synthesis is employed when a molecule contains multiple stereocenters, aiming to control the relative stereochemistry. A powerful method for the diastereoselective synthesis of tetrahydroisoquinoline-1-carboxylic acid derivatives is the combination of the Petasis reaction and the Pomeranz–Fritsch–Bobbitt cyclization nih.gov.

In one example, the diastereoselective synthesis of (–)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid was achieved using (R)-N-(2,2-diethoxyethyl)-2-phenylglycinol as a chiral amine component in the Petasis reaction. This reaction, involving a boronic acid and glyoxylic acid, yielded two diastereomeric oxazin-2-ones with a diastereomeric ratio of 3:1. The major diastereomer was then separated and carried forward through a Pomeranz–Fritsch–Bobbitt cyclization to furnish the target tetrahydroisoquinoline-1-carboxylic acid with high diastereoselectivity nih.gov. This approach demonstrates how the stereochemistry of a readily available chiral starting material can be effectively transferred to control the stereochemical outcome of the final product.

Advanced Synthetic Strategies for Isoquinoline Derivatization

To further explore the chemical space around the isoquinoline scaffold and develop novel analogs with enhanced biological properties, advanced synthetic strategies such as metal-catalyzed coupling reactions and chemo- and regioselective functionalization are employed.

Metal-Catalyzed Coupling Reactions in Isoquinoline Synthesis

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds nobelprize.orgresearchgate.netmdpi.com. These reactions are widely used in the synthesis of complex organic molecules, including isoquinoline derivatives. For instance, a halogenated isoquinoline precursor can be coupled with a variety of partners, such as boronic acids (Suzuki), alkenes (Heck), or terminal alkynes (Sonogashira), to introduce diverse substituents onto the isoquinoline ring. The choice of catalyst, ligand, base, and reaction conditions is crucial for achieving high yields and selectivity acs.orgmdpi.com.

Reaction Coupling Partner Bond Formed
SuzukiOrganoboron compoundC-C
HeckAlkeneC-C
SonogashiraTerminal alkyneC-C
Buchwald-HartwigAmine or AlcoholC-N or C-O

Chemo- and Regioselective Functionalization of Isoquinoline Scaffolds

Direct C-H functionalization has emerged as a highly efficient and atom-economical strategy for modifying heterocyclic scaffolds. This approach avoids the need for pre-functionalized starting materials, such as halogenated isoquinolines.

Directed Ortho-Metalation (DoM):

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic and heteroaromatic rings wikipedia.orgbaranlab.orgorganic-chemistry.orguwindsor.caunblog.fr. A directing metalation group (DMG) on the isoquinoline ring, such as an amide or a methoxy group, can direct a strong base, typically an organolithium reagent, to deprotonate the adjacent ortho position. The resulting lithiated intermediate can then react with various electrophiles to introduce a wide range of functional groups with high regioselectivity. For example, a strategically placed DMG on the isoquinoline backbone could potentially direct lithiation to the C8 position, allowing for the introduction of substituents at that specific site nih.gov.

Transition Metal-Catalyzed C-H Activation:

Transition metal-catalyzed C-H activation offers an alternative and often complementary approach to DoM for the regioselective functionalization of isoquinolines mdpi.com. Catalysts based on palladium, rhodium, or iridium can selectively activate specific C-H bonds, which can then participate in coupling reactions with various partners. The regioselectivity is often controlled by the inherent electronic properties of the isoquinoline ring or by the presence of a directing group. For example, C-H activation has been successfully applied to the C4 position of the isoquinoline nucleus, providing a direct route to 4-substituted derivatives acs.org.

Green Chemistry Approaches in this compound Preparation

The growing emphasis on sustainable chemical manufacturing has spurred the development of green chemistry approaches for synthesizing heterocyclic compounds, including the isoquinoline framework. These methods aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. Key strategies in this domain include the use of reusable catalysts, microwave-assisted synthesis, and solvent-free or green solvent reaction conditions, which offer significant advantages over traditional synthetic routes. nih.gov

Reusable Catalysts

A cornerstone of green chemistry is the use of catalysts that can be easily separated from the reaction mixture and reused multiple times without significant loss of activity. This approach not only reduces costs but also minimizes catalyst waste, which is often composed of heavy metals.

Heterogeneous Catalysts: Solid-supported catalysts are a prominent class of reusable catalysts. For instance, polyphosphoric acid supported on silica (PPA/SiO₂) has been recognized as an efficient heterogeneous catalyst for various organic transformations. researchgate.net Its advantages include low cost, ease of preparation and handling, and straightforward separation from the reaction mixture by simple filtration. researchgate.net Similarly, nano magnetic silica sulfuric acid (NMSSA) has emerged as a promising green and reusable catalyst for synthesizing quinolone-4-carboxylic acid derivatives. jsynthchem.com This type of catalyst, composed of silica nanoparticles functionalized with sulfuric acid groups and immobilized on a magnetic core, allows for easy magnetic separation and has high catalytic activity. jsynthchem.com

Metal-Organic Frameworks (MOFs): A recyclable magnetic copper-based Metal-Organic Framework (Cu-MOF-74) has been employed for the synthesis of 1-aminoisoquinolines. nih.gov This catalyst was reported to be reusable for at least four cycles with only a minimal loss in its catalytic activity. nih.gov

Homogeneous Catalysts in Recyclable Solvents: Homogeneous catalysts can also be adapted for reuse. A notable example is the use of a ruthenium catalyst in polyethylene glycol (PEG-400) for synthesizing isoquinolines and isoquinolinones. nih.gov The non-volatile and recyclable nature of PEG-400 allows for the recovery and reuse of the catalyst system.

The table below summarizes various reusable catalysts employed in the synthesis of isoquinoline and related heterocyclic compounds.

Catalyst TypeSpecific CatalystApplicationReusabilitySource
Heterogeneous CatalystPolyphosphoric acid on Silica (PPA/SiO₂)Organic transformationsEasily separated by filtration and reusable researchgate.net
Magnetic NanoparticleNano magnetic silica sulfuric acid (NMSSA)Synthesis of quinolone-4-carboxylic acidsMagnetically separable and recyclable jsynthchem.com
Metal-Organic FrameworkMagnetic Cu-MOF-74Synthesis of 1-aminoisoquinolinesReusable for at least four cycles nih.gov
Homogeneous CatalystRuthenium in PEG-400Synthesis of isoquinolines and isoquinolinonesRecyclable solvent allows for catalyst reuse nih.gov

Microwave-assisted Synthesis

Microwave irradiation has become a powerful tool in organic synthesis, offering a more energy-efficient alternative to conventional heating methods. rsc.org It often leads to dramatically reduced reaction times, increased product yields, and improved purity. sciforum.net

Several protocols for the synthesis of isoquinoline and quinoline derivatives utilize microwave technology:

A palladium-catalyzed reaction for constructing 4-substituted isoquinolines was successfully performed under microwave irradiation, with optimal conditions achieved at 100 °C for 30 minutes. nih.gov

The synthesis of isoquinolines and isoquinolinones has been efficiently achieved using a recyclable ruthenium catalyst in PEG-400 under microwave irradiation. nih.gov

For the preparation of quinoline-4-carboxylic acid derivatives, a microwave-assisted, three-component reaction using p-toluenesulfonic acid (p-TSA) as a catalyst in ethanol required only 3 minutes at 80 °C, a significant improvement over conventional methods that needed several hours. nih.gov

Efficient synthesis of quinazolin-4(3H)-ones has been achieved through the condensation of anthranilic acid with acylamides using a catalytic amount of Antimony(III) chloride (SbCl₃) under solvent-free microwave conditions. niscpr.res.in This method highlights the dual benefits of microwave assistance and the absence of a solvent, leading to high yields, clean conversions, and a simple work-up procedure. niscpr.res.in

The following table details examples of microwave-assisted synthesis for isoquinoline and related structures.

Product TypeCatalystSolventTimeYieldSource
4-Substituted IsoquinolinesPd(PPh₃)₄DMF/H₂O30 minGood nih.gov
Isoquinolines/IsoquinolinonesRuthenium complexPEG-400Not specifiedGood nih.gov
Quinoline-4-carboxylic acidsp-TSAEthanol3 min50-80% nih.gov
Quinazolin-4(3H)-onesSbCl₃Solvent-free10 min65-95% niscpr.res.in

Solvent-free Approaches

Eliminating volatile organic solvents is a primary goal of green chemistry, as they are often toxic, flammable, and contribute to environmental pollution.

Solvent-free Reactions: The synthesis of 2-aryl-quinoline-4-carboxylic acid derivatives has been accomplished under solvent-free conditions using a reusable, ionically tagged magnetic nanoparticle catalyst. acs.org This multi-component reaction proceeds efficiently, affording the desired products in high yields and short reaction times. acs.org As mentioned previously, the synthesis of quinazolin-4(3H)-ones can also be performed effectively without a solvent under microwave irradiation. niscpr.res.in

Green Solvent Systems: When a solvent is necessary, the focus shifts to using environmentally benign options. Water and ethanol are preferred green solvents. An eco-friendly, one-pot multicomponent strategy to produce 4-quinoline carboxylic acid has been developed using a dual green solvent system of water and ethylene glycol. researchgate.net This method, catalyzed by p-TSA, offers mild reaction conditions, excellent conversion rates, and short reaction times. researchgate.net Another study found that a 1:1 mixture of water and ethanol was the best choice of solvent for a Doebner reaction to synthesize quinoline-4-carboxylic acids. researchgate.net

These green chemistry strategies—employing reusable catalysts, utilizing microwave energy, and minimizing or eliminating hazardous solvents—are pivotal for the sustainable synthesis of this compound and its derivatives. They not only reduce the environmental impact of chemical production but also often provide economic benefits through increased efficiency and reduced waste management costs.

Spectroscopic Characterization and Structural Elucidation of 4 Methylisoquinoline 1 Carboxylic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

NMR spectroscopy is an unparalleled technique for providing detailed information about the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling constants, and integration of signals in ¹H and ¹³C NMR spectra, the connectivity and chemical environment of each atom can be determined.

Proton NMR (¹H NMR) Analysis

The ¹H NMR spectrum of a substituted isoquinoline (B145761) derivative provides a wealth of information. The acidic proton of the carboxylic acid group is typically highly deshielded due to the electronegativity of the adjacent oxygen atoms and anisotropy from the carbonyl bond, causing it to appear far downfield, often in the 10–12 ppm region. libretexts.orglibretexts.org This signal is characteristically broad and its presence can be confirmed by its disappearance upon the addition of D₂O, due to hydrogen-deuterium exchange. libretexts.org

The protons on the isoquinoline ring system will appear in the aromatic region of the spectrum, typically between 7.0 and 9.0 ppm. The specific chemical shifts are influenced by the positions of the methyl and carboxylic acid groups. Protons on carbons adjacent to the nitrogen atom are generally shifted downfield. The methyl group protons will appear as a singlet in the upfield region, typically around 2.5-3.0 ppm. libretexts.org The integration of these signals corresponds to the number of protons in each unique chemical environment.

Table 1: Predicted ¹H NMR Chemical Shifts for 4-Methylisoquinoline-1-carboxylic Acid

Proton Type Predicted Chemical Shift (ppm) Multiplicity
Carboxylic Acid (-COOH) 10.0 - 12.0 Broad Singlet
Aromatic (Isoquinoline Ring) 7.0 - 9.0 Multiplets

Note: This table represents predicted values based on general principles and data from analogous compounds.

Carbon-13 NMR (¹³C NMR) Characterization

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The carbonyl carbon of the carboxylic acid is a key diagnostic peak, typically appearing in the deshielded region of 160-180 ppm. libretexts.org This is slightly upfield compared to the carbonyl carbons of aldehydes or ketones. libretexts.org

The sp²-hybridized carbons of the isoquinoline ring will produce a series of signals in the 120-160 ppm range. oregonstate.edu The carbon atom attached to the nitrogen (C1) is typically found at the lower field end of this range. The quaternary carbons, those without any attached protons, often show weaker signals. The methyl carbon will give a signal in the upfield region, generally between 20-30 ppm.

Data from related compounds, such as isoquinoline-1-carboxylic acid, show the carboxylic carbon at approximately 165 ppm and aromatic carbons between 120-145 ppm. chemicalbook.com For 4-methylquinoline, the methyl carbon appears around 18 ppm and the aromatic carbons are observed between 120-150 ppm. chemicalbook.com

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Type Predicted Chemical Shift (ppm)
Carboxylic Acid (-C OOH) 160 - 180
Aromatic (Isoquinoline Ring) 120 - 160

Note: This table represents predicted values based on general principles and data from analogous compounds.

Advanced NMR Techniques for Enantiodifferentiation of Carboxylic Acids

When a carboxylic acid is chiral, advanced NMR techniques can be used to determine the enantiomeric excess (ee). This is achieved by using a chiral solvating agent (CSA) that interacts with the enantiomers to form diastereomeric complexes. These complexes have different NMR spectra, allowing for the differentiation and quantification of the individual enantiomers. rsc.orgnih.gov

The interaction, often through hydrogen bonding, between the CSA and the carboxylic acid enantiomers leads to non-equivalent chemical shifts for corresponding protons in the ¹H NMR spectrum. rsc.org For example, the signal for the proton alpha to the carboxylic acid may be split into two distinct signals, with the integration of these signals directly corresponding to the ratio of the enantiomers present. nih.govrsc.org A variety of chiral solvating agents have been developed and successfully applied for the enantiodifferentiation of carboxylic acids, including those based on diphenylprolinol and BINOL-amino alcohols. rsc.orgnih.gov Natural products, such as the antibiotic actinomycin (B1170597) D, have also been demonstrated as effective CSAs for this purpose. nih.gov

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including FTIR and Raman techniques, is instrumental in identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Fourier Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of a carboxylic acid is distinguished by several characteristic absorption bands. The most prominent of these is the very broad O–H stretching vibration, which typically appears in the region of 3300-2500 cm⁻¹. libretexts.orgorgchemboulder.com This broadening is a result of extensive hydrogen bonding, which causes carboxylic acids to exist as dimers in the solid state and in concentrated solutions. orgchemboulder.comyoutube.com

Another key absorption is the strong C=O (carbonyl) stretching band, which is observed between 1760 and 1690 cm⁻¹. orgchemboulder.com Its exact position can be influenced by factors such as dimerization and conjugation. The C–O stretching vibration appears in the 1320-1210 cm⁻¹ region, while the O–H bend is found between 1440-1395 cm⁻¹ and 950-910 cm⁻¹. orgchemboulder.com The aromatic C-H stretching and ring vibrations of the isoquinoline core will also be present.

While a specific FTIR spectrum for this compound is not available, the spectrum of a related compound like p-toluic acid (4-methylbenzoic acid) shows a broad O-H stretch from ~3200-2500 cm⁻¹, a C=O stretch at ~1680 cm⁻¹, and C-H stretches just above 3000 cm⁻¹. nist.gov

Table 3: Characteristic FTIR Absorption Bands for Carboxylic Acids

Vibrational Mode Typical Wavenumber (cm⁻¹) Intensity
O–H Stretch 3300 - 2500 Strong, Very Broad
C=O Stretch 1760 - 1690 Strong
C–O Stretch 1320 - 1210 Medium

Source: orgchemboulder.com

Raman Spectroscopy Applications

Raman spectroscopy is a complementary technique to FTIR that also probes the vibrational modes of a molecule. It is particularly useful for analyzing samples in aqueous solutions and for studying symmetric vibrations that may be weak or absent in FTIR spectra. nih.gov The Raman spectrum of a carboxylic acid will also show the characteristic C=O and C-C stretching vibrations. rsc.org

The Raman spectrum is typically divided into a high wavenumber region (2800-3800 cm⁻¹) and a "fingerprint" region (600-1800 cm⁻¹), which contains a wealth of structural information. physicsopenlab.org For aromatic compounds, the ring breathing modes often give rise to strong and sharp signals in the fingerprint region. The C=O stretch in the Raman spectrum of a carboxylic acid dimer is usually found around 1650-1670 cm⁻¹.

Raman spectroscopy has broad applications in the pharmaceutical and chemical industries for compound identification, process monitoring, and the study of molecular interactions. nih.govresearchgate.net For a molecule like this compound, Raman spectroscopy could be used for in-situ reaction monitoring during its synthesis or for quantitative analysis in various matrices. While a specific spectrum is not available, analysis of related compounds shows characteristic peaks for the aromatic ring and the carboxylic acid group. rsc.org

Table 4: List of Compounds Mentioned

Compound Name
This compound
Isoquinoline-1-carboxylic acid
2-Methylquinoline-4-carboxylic acid
4-Methylquinoline
p-Toluic acid (4-Methylbenzoic acid)
Diphenylprolinol
BINOL-amino alcohol

Electronic Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is a technique used to analyze the electronic transitions within a molecule. For compounds like this compound, which possesses a conjugated π-system, UV-Vis spectroscopy provides valuable information about its electronic structure. The isoquinoline ring system is an aromatic heterocycle, and the presence of the carboxylic acid group and the methyl group can influence the electronic environment and, consequently, the absorption spectrum.

The absorption of UV or visible light excites electrons from a lower energy orbital to a higher energy orbital. In conjugated systems, the most significant transitions are typically from a π bonding orbital to a π* antibonding orbital (π→π). Additionally, the presence of non-bonding electrons on the nitrogen and oxygen atoms allows for n→π transitions, which involve the excitation of an electron from a non-bonding (n) orbital to a π* antibonding orbital.

Generally, π→π* transitions are more intense than n→π* transitions. masterorganicchemistry.com For carboxylic acids, the carbonyl group can participate in conjugation, which affects the wavelength of maximum absorbance (λmax). masterorganicchemistry.com Unconjugated carboxylic acids typically absorb around 210 nm, which is often too low to be useful for extensive analysis. libretexts.org However, the extended conjugation in the isoquinoline ring system is expected to shift the λmax to longer, more readily observable wavelengths. masterorganicchemistry.com Absorbance in the range of 270-300 nm is common for molecules containing a C=O group and corresponds to the n→π* transition. masterorganicchemistry.com

While specific experimental λmax values for this compound are not detailed in the available literature, the analysis of its structure permits the prediction of its spectroscopic behavior.

Table 3.3.1: Expected Electronic Transitions for this compound

Transition TypeInvolved OrbitalsChromophoreExpected Characteristics
π → ππ bonding to π antibondingIsoquinoline ring, Carboxyl C=OHigh intensity, influenced by extended conjugation
n → πNon-bonding to π antibondingNitrogen lone pair, Oxygen lone pairsLower intensity compared to π→π* transitions masterorganicchemistry.com

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight of a compound and elucidating its structure through the analysis of its fragmentation patterns. uni-goettingen.de Various MS techniques can be applied to characterize this compound.

High-Resolution Mass Spectrometry (HRMS) is distinguished by its ability to measure mass-to-charge ratios with very high accuracy. nih.gov This precision allows for the determination of a compound's elemental composition from its exact mass. For this compound, HRMS would confirm its molecular formula by providing a mass measurement accurate to several decimal places. The simultaneous acquisition of a known reference calibrant and the sample ions enables the precise calculation of the analyte's mass. nih.gov

Table 3.4.1: Molecular Properties of this compound

PropertyValueSource
Molecular FormulaC₁₁H₉NO₂ nih.gov
Molecular Weight ( g/mol )187.19 nih.gov
Exact Mass (Da)187.063328530 nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. For a compound to be analyzed by GC-MS, it must be volatile and thermally stable. Carboxylic acids, being polar and having the ability to form strong hydrogen bonds, often exhibit poor volatility. nih.gov Therefore, derivatization is frequently required to analyze them via GC. A common method is methylation, which converts the carboxylic acid into its more volatile methyl ester. nih.gov

After separation in the GC column, the analyte enters the mass spectrometer, where it is typically ionized by Electron Ionization (EI). This high-energy technique causes extensive fragmentation. nih.gov For carboxylic acids and their derivatives, characteristic fragmentation patterns include the loss of the hydroxyl group (-OH, 17 Da) and the entire carboxyl group (-COOH, 45 Da). libretexts.org Alpha-cleavage next to the carbonyl group is also a common pathway, leading to the formation of a stable acylium ion (R-CO⁺). libretexts.org

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for polar, thermally labile, and non-volatile molecules like carboxylic acids. uliege.be It allows for the transfer of ions from solution into the gas phase with minimal fragmentation. uliege.be

Carboxylic acids can be analyzed in both positive and negative ion modes.

Negative Ion Mode: Carboxylic acids readily deprotonate to form a carboxylate anion, [M-H]⁻. This is often the preferred mode for these compounds. chromforum.org

Positive Ion Mode: In positive ion mode, the molecule can be protonated to form [M+H]⁺ or form adducts with cations present in the solvent, such as sodium ([M+Na]⁺). nih.govresearchgate.net

Tandem mass spectrometry (MS/MS) experiments, involving collision-induced dissociation (CID), can be performed on the isolated molecular ion to induce fragmentation and gain further structural information. For isoquinoline carboxylic acids, fragmentation can involve the loss of small neutral molecules like water or carbon dioxide from the parent ion. nih.gov

Table 3.4.3: Potential Fragment Ions of this compound in MS/MS

Precursor Ion (m/z)FragmentationResulting Ion (m/z)Description
188.07 ([M+H]⁺)Loss of H₂O170.06Dehydration
188.07 ([M+H]⁺)Loss of CO160.08Decarbonylation
186.05 ([M-H]⁻)Loss of CO₂142.06Decarboxylation

Solid-State Characterization

The solid-state structure of a compound is typically determined using single-crystal X-ray diffraction. This technique provides precise information about bond lengths, bond angles, and the three-dimensional arrangement of molecules in a crystal lattice. It also reveals details about intermolecular interactions, such as hydrogen bonding and π–π stacking. researchgate.net

No specific crystallographic data for this compound has been found in the surveyed literature. However, data from closely related structures, such as 2-(4-Methylphenyl)quinoline-4-carboxylic acid, can illustrate the type of information obtained from such an analysis. researchgate.net

Table 3.5: Illustrative Crystallographic Data for a Related Quinoline (B57606) Derivative (Note: This data is for 2-(4-Methylphenyl)quinoline-4-carboxylic acid and is provided for illustrative purposes only)

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)4.1001 (6)
b (Å)15.3464 (11)
c (Å)20.3037 (17)
β (°)90.859 (9)
V (ų)1277.4 (2)
Z4
Source researchgate.net

This illustrative data shows the unit cell parameters that define the crystal's geometry. A full crystallographic study of this compound would provide similar parameters specific to its unique solid-state structure.

Based on a comprehensive search of available scientific literature and crystallographic databases, specific single-crystal X-ray diffraction data for the compound "this compound" is not publicly available. As a result, a detailed article on its specific spectroscopic and structural elucidation via this method, including data tables of crystallographic parameters, cannot be generated at this time.

The definitive determination of a molecule's three-dimensional structure, including precise bond lengths, bond angles, and crystal packing, is accomplished through single-crystal X-ray diffraction. This technique provides unambiguous proof of a compound's constitution and conformation. However, for a crystallographic study to be performed, the compound must first be synthesized and then successfully grown into a single crystal of sufficient quality.

While information exists for related isomers and other quinoline derivatives, no published research containing the crystal structure of this compound could be located. Therefore, the detailed research findings and data tables requested for the subsection on single-crystal X-ray diffraction cannot be provided.

Computational and Theoretical Chemistry Studies of 4 Methylisoquinoline 1 Carboxylic Acid

Evaluation of Non-Linear Optical (NLO) Properties

The investigation of non-linear optical (NLO) properties in organic molecules has become a significant area of materials science research, driven by potential applications in photonics, telecommunications, and optical data processing. researchgate.netjhuapl.edu Organic compounds, particularly those with extensive π-electron delocalization, are of great interest due to their large NLO susceptibility and the ability to tailor their properties through synthetic modification. researchgate.net The NLO response in these molecules is linked to the redistribution of π-electrons under the influence of an applied electric field. researchgate.net

For a molecule like 4-Methylisoquinoline-1-carboxylic acid, computational methods such as Density Functional Theory (DFT) and Møller-Plesset Perturbation Theory (MP2) are employed to predict its NLO behavior. nih.gov These calculations can determine key electrical parameters like the dipole moment (μ), linear polarizability (α), and, most importantly, the first (β) and second (γ) hyperpolarizabilities, which quantify the NLO response. nih.gov The presence of the isoquinoline (B145761) ring system, an electron-rich heteroaromatic structure, combined with the electron-withdrawing carboxylic acid group and the electron-donating methyl group, creates a donor-π-acceptor (D-π-A) type framework. This charge asymmetry is a crucial feature for enhancing NLO properties. dtic.mil

Computational studies typically simulate the molecule in both vacuum and solvent environments (using models like the Polarizable Continuum Model, PCM) to understand how the surrounding medium affects the NLO response. researchgate.netnih.gov Furthermore, the supermolecule approach can be used to simulate the crystalline phase and study the effects of intermolecular interactions and environment polarization on the electrical parameters. nih.gov The analysis of frontier molecular orbitals (HOMO and LUMO) and their energy gap is also critical, as a smaller gap can lead to enhanced polarizability and a larger NLO response. nih.gov The collective findings from these computational evaluations suggest whether a material, such as this compound, could be a promising candidate for NLO applications. nih.gov

Table 1: Key Parameters in Computational NLO Evaluation This table is representative of typical parameters calculated in NLO studies.

ParameterSymbolDescriptionComputational Method
Dipole MomentμMeasures the molecule's overall polarity and charge separation.DFT, MP2
Linear PolarizabilityαDescribes the linear response of the electron cloud to an electric field.DFT, MP2
First HyperpolarizabilityβQuantifies the second-order NLO response (e.g., second-harmonic generation).DFT, MP2
Second HyperpolarizabilityγQuantifies the third-order NLO response.DFT, MP2
HOMO-LUMO Energy GapEgapThe energy difference between the highest occupied and lowest unoccupied molecular orbitals, related to molecular reactivity and polarizability.TD-DFT

Topological Analyses for Electron Density Distribution (e.g., ELF, LOL, RDG)

Topological analyses of electron density provide profound insights into the chemical bonding and non-covalent interactions within a molecule. For this compound, methods such as the Electron Localization Function (ELF), Localized Orbital Locator (LOL), and Reduced Density Gradient (RDG) are used to visualize and quantify the electron distribution. researchgate.netmdpi.com

Electron Localization Function (ELF) and Localized Orbital Locator (LOL): ELF and LOL are powerful tools for mapping the electron pair probability in a molecule, revealing the nature of chemical bonds and lone pairs. nih.govresearchgate.net The ELF value ranges from 0 to 1, where high values (approaching 1) indicate regions of high electron localization, such as covalent bonds and lone pairs, while lower values signify areas of electron delocalization. researchgate.net LOL, which is derived from the kinetic energy density, provides a complementary view, particularly in showcasing the gradient of localized orbitals. mdpi.comkhanacademy.org For this compound, ELF and LOL analyses would visualize the localized σ-bonds of the C-C and C-H framework, the lone pairs on the nitrogen and oxygen atoms, and the delocalized π-system across the isoquinoline ring. These maps offer a clear pictorial representation of bonding orbitals and electron-rich regions. researchgate.netkhanacademy.org

Reduced Density Gradient (RDG): The RDG analysis is specifically used to identify and characterize weak non-covalent interactions (NCIs), such as van der Waals forces, hydrogen bonds, and steric clashes. researchgate.netmdpi.com This method plots the RDG against the electron density multiplied by the sign of the second Hessian eigenvalue (λ₂). mdpi.com The resulting 3D scatter plots and color-filled surfaces reveal the location and nature of these interactions. researchgate.net In the context of this compound, RDG analysis would be crucial for understanding potential intramolecular hydrogen bonding between the carboxylic acid proton and the isoquinoline nitrogen. It would also map the van der Waals interactions across the aromatic system. Regions of steric repulsion, for instance, near the methyl group, would also be clearly delineated. researchgate.net

Table 2: Summary of Topological Analysis Methods

Analysis MethodAbbreviationPrimary Information RevealedApplication to this compound
Electron Localization FunctionELFIdentifies regions of high electron localization (covalent bonds, lone pairs). nih.govVisualization of σ-bonds, π-delocalization, and lone pairs on N and O atoms.
Localized Orbital LocatorLOLMaps the gradient of localized orbitals, highlighting electron pair regions. khanacademy.orgComplements ELF in visualizing bonding and lone pair electrons.
Reduced Density GradientRDGVisualizes and characterizes non-covalent interactions (NCIs). mdpi.comIdentifying intramolecular hydrogen bonds, van der Waals forces, and steric hindrance.

Computational Mechanistic Studies of Reactions Involving Carboxylic Acids

The carboxylic acid moiety is a versatile functional group that can direct and participate in a variety of transition-metal-catalyzed reactions, particularly C-H activation. acs.orgscispace.com Computational studies are indispensable for elucidating the complex mechanisms of these transformations. scispace.com For reactions involving this compound, theoretical calculations can map out the potential energy surfaces for different mechanistic pathways.

Carboxylate-assisted C-H activation is a prevalent mechanism where the carboxylate group functions as an internal base to facilitate the cleavage of a C-H bond. scispace.comresearchgate.net This process typically involves an electron-deficient metal center. acs.org The chelating ability of the carboxylate is often key, allowing it to remain coordinated to the metal while its pendant carbonyl oxygen abstracts a proton from a nearby C-H bond. scispace.com Computational studies have shown that this assistance lowers the activation energy for C-H cleavage. acs.org The interaction of the C-H bond with the metal center polarizes it, increasing the acidity of the hydrogen and making it more susceptible to abstraction by the carboxylate base. acs.orgresearchgate.net For a substrate like this compound, the carboxylate at the C1 position could direct a metal catalyst to activate C-H bonds on the isoquinoline ring or even the methyl group, depending on the specific catalytic system.

The Concerted Metalation-Deprotonation (CMD) mechanism is a key pathway for C-H activation where the C-H bond cleavage and the formation of the new carbon-metal bond occur in a single transition state. wikipedia.org This process avoids the formation of a discrete metal hydride intermediate. wikipedia.org In a CMD pathway involving a carboxylic acid, the carboxylate group acts as the base that abstracts the proton. wikipedia.org The transition state is characterized by the simultaneous breaking of the C-H bond and the formation of the C-metal bond, with the proton being transferred to the carboxylate. wikipedia.org Computational studies of CMD mechanisms focus on locating this single, often six-membered, transition state and calculating its energy, which is frequently lower than for alternative pathways like oxidative addition. wikipedia.orgu-tokyo.ac.jp

The concept of Ambiphilic Metal-Ligand Assistance (AMLA) describes a synergistic mechanism where the metal and the ligand work in concert to break the C-H bond. acs.orgnih.gov The term is often used interchangeably with or to describe a facet of the CMD mechanism. wikipedia.org In the AMLA model, the metal center acts as a Lewis acid (an electrophile), interacting with the electrons of the C-H bond, while a ligand, such as a carboxylate, acts as a Lewis base (a nucleophile) to abstract the proton. acs.org This dual role, or "ambiphilic" nature, effectively polarizes and cleaves the C-H bond. acs.org Computational reviews highlight that carboxylate-assisted C-H activations are well-described by the AMLA/CMD concepts. acs.orgnih.gov This mechanism combines an electron-deficient metal with a basic carboxylate to efficiently achieve C-H bond cleavage. acs.org

Table 3: Comparison of Carboxylate-Involved C-H Activation Mechanisms

MechanismKey FeatureRole of CarboxylateTransition State
Carboxylate-Assisted C-H ActivationGeneral term for carboxylate involvement in C-H cleavage. scispace.comActs as an internal base to deprotonate the C-H bond. scispace.comVaries; can be stepwise or concerted.
Concerted Metalation-Deprotonation (CMD)Simultaneous C-H bond breaking and C-metal bond formation. wikipedia.orgActs as the base in the concerted deprotonation step. wikipedia.orgA single, cyclic transition state. wikipedia.org
Ambiphilic Metal-Ligand Assistance (AMLA)Synergistic action of an electrophilic metal and a basic ligand. acs.orgActs as the basic component of the ambiphilic pair. acs.orgTypically a concerted transition state, often synonymous with the CMD transition state. wikipedia.org

Reactivity and Reaction Mechanisms of 4 Methylisoquinoline 1 Carboxylic Acid Derivatives

Chemical Transformations Involving the Carboxylic Acid Moiety

The carboxylic acid group is a versatile functional handle, enabling a variety of transformations including the formation of esters and amides, removal via decarboxylation, and conversion to more reactive intermediates like acid chlorides.

Esterification and Amidation Reactions

The conversion of 4-methylisoquinoline-1-carboxylic acid into its corresponding esters and amides is a fundamental transformation in organic synthesis. These reactions typically proceed via activation of the carboxyl group.

Esterification: The most common method for esterification is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol under acidic catalysis. cerritos.edumasterorganicchemistry.commasterorganicchemistry.com This is an equilibrium process, and to drive the reaction toward the ester product, the alcohol is often used in large excess, or water is removed as it forms. cerritos.edumasterorganicchemistry.com For isoquinoline-based carboxylic acids, a high-yield conversion to methyl esters can be achieved by first converting the acid to the more reactive acid chloride with thionyl chloride, followed by the addition of methanol. thieme-connect.de

Alternatively, for substrates that may be sensitive to strong acids, methods using coupling agents are employed. The Steglich esterification, which uses dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP), is effective for a wide range of alcohols under mild, neutral conditions. orgsyn.orgcommonorganicchemistry.com

Interactive Data Table: Esterification Methods

Method Reagents Conditions Key Features
Fischer Esterification Alcohol (e.g., MeOH, EtOH), Acid Catalyst (e.g., H₂SO₄, HCl) Reflux, excess alcohol Equilibrium-driven; best for simple, unhindered alcohols. cerritos.edumasterorganicchemistry.com

Amidation: Direct condensation of carboxylic acids with amines to form amides requires high temperatures to drive off water, which can be impractical. rsc.org Therefore, amidation reactions, much like esterifications, often rely on activating the carboxylic acid. Conversion to the acid chloride provides a highly reactive intermediate that readily reacts with primary or secondary amines to form the corresponding amide. nih.gov

Modern methods often employ coupling agents to facilitate amide bond formation under milder conditions. Reagents like titanium tetrachloride (TiCl₄) have been shown to mediate the direct condensation of carboxylic acids and amines, providing amides in good yields. nih.govnih.gov This method is applicable to a broad range of substrates. nih.gov Other catalytic systems, such as those based on titanium tetrafluoride (TiF₄), have also been developed for the direct amidation of both aromatic and aliphatic carboxylic acids. researchgate.netrsc.org The formation of isoquinoline-1-carboxamides can also be achieved through electrochemical methods. researchgate.net

Interactive Data Table: Amidation Methods

Method Reagents Conditions Key Features

Decarboxylation Pathways and Mechanisms

The removal of the carboxyl group from the C1 position of the isoquinoline (B145761) ring is a significant reaction. The mechanism of decarboxylation for pyridinecarboxylic acids, which are structurally related, is heavily influenced by the adjacent ring nitrogen. cdnsciencepub.com The reaction is thought to proceed through a zwitterionic intermediate, where the stability of this intermediate, rather than the resulting carbanion, is the rate-determining factor. nih.gov The nitrogen atom facilitates the reaction by stabilizing the negative charge that develops on the ring during the transition state. cdnsciencepub.comnih.gov

Copper-catalyzed decarboxylation is a well-established method for aromatic and heteroaromatic carboxylic acids. future4200.comrsc.org The use of a copper catalyst, often in the presence of a ligand like quinoline (B57606) or bipyridine, can significantly lower the required reaction temperature and shorten reaction times compared to thermal decarboxylation. future4200.comacs.org Recent developments have shown that using aliphatic amine ligands, such as TMEDA, can make the conditions even milder. future4200.com Mechanistic studies suggest these reactions can proceed through the formation of an arylcopper intermediate or via radical pathways. acs.orgchemrxiv.orgnih.gov

Conversion to Acid Chlorides and Subsequent Functionalizations

The carboxylic acid can be readily converted to the more reactive 4-methylisoquinoline-1-carbonyl chloride. This transformation is typically achieved by heating the carboxylic acid with thionyl chloride (SOCl₂). thieme-connect.de

This acid chloride is a valuable intermediate for further functionalization. A key application is in Friedel-Crafts acylation reactions, where the acid chloride reacts with an electron-rich aromatic compound, such as p-xylene, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). thieme-connect.dersc.orgnih.gov This reaction forms a new carbon-carbon bond, attaching the isoquinoline moiety to the aromatic ring via a ketone linker. thieme-connect.de

Reactions on the Isoquinoline Ring System

The isoquinoline ring system exhibits dual reactivity: the benzene (B151609) ring is susceptible to electrophilic attack, while the pyridine (B92270) ring is prone to nucleophilic attack.

Electrophilic and Nucleophilic Aromatic Substitution Patterns

Electrophilic Aromatic Substitution (EAS): In isoquinoline, the pyridine ring is electron-deficient due to the electronegative nitrogen atom, which deactivates it towards electrophilic attack. uomustansiriyah.edu.iq Consequently, electrophilic substitution reactions such as nitration, halogenation, and sulfonation occur preferentially on the electron-rich carbocyclic (benzene) ring. uomustansiriyah.edu.iqyoutube.com The substitution typically takes place at positions C5 and C8, which are analogous to the alpha positions of naphthalene (B1677914) and are most able to stabilize the cationic intermediate (arenium ion). uomustansiriyah.edu.iqlibretexts.orgyoutube.com The presence of the methyl group at C4 and the carboxylic acid at C1 will influence the precise regioselectivity, but the general preference for the benzene ring remains. libretexts.orgresearchgate.net

Nucleophilic Aromatic Substitution (SNAr): Conversely, the electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack, especially when a good leaving group (like a halogen) is present. wikipedia.orgmasterorganicchemistry.comlibretexts.org For 4-methylisoquinoline (B18517) derivatives, nucleophilic substitution is most likely to occur at the C1 position if a suitable leaving group is installed there. For example, 1-chloro-4-methylisoquinoline (B1593203) can be synthesized from 4-methyl-2H-isoquinolin-1-one by refluxing with phosphorus oxychloride (POCl₃). chemicalbook.com This chloro-derivative can then react with various nucleophiles, displacing the chloride ion. mdpi.comnih.gov This SNAr reaction proceeds via a two-step addition-elimination mechanism, forming a negatively charged Meisenheimer complex as an intermediate. wikipedia.orglibretexts.org

Oxidation and Reduction of the Heterocyclic Core

Oxidation: The isoquinoline ring system can be cleaved under strong oxidizing conditions. For instance, oxidation with potassium permanganate (B83412) can break open the benzene ring to yield cinchomeronic acid (pyridine-3,4-dicarboxylic acid) and the pyridine ring to yield phthalic acid. slideshare.net The fully aromatic isoquinoline core is generally resistant to mild oxidation, which might instead target substituents like the methyl group.

Reduction: The isoquinoline ring can be reduced to form 1,2,3,4-tetrahydroisoquinoline (B50084) derivatives. rsc.org This is a common transformation, often achieved through catalytic hydrogenation using catalysts like palladium, platinum, or nickel under a hydrogen atmosphere. youtube.comrsc.org Chemical reducing agents such as sodium borohydride (B1222165) (NaBH₄) can also be used, typically after the C=N bond has been activated, to reduce the pyridine portion of the ring system. rsc.orgacs.org The resulting tetrahydroisoquinoline scaffold is a core structure in many natural products and pharmaceutically active compounds. amerigoscientific.comnih.govnih.gov

Regioselectivity in Ring Functionalization

The functionalization of the isoquinoline ring in derivatives of this compound is governed by the electronic properties of the heterocyclic system and the influence of its substituents. The isoquinoline nucleus consists of two fused rings: a benzene ring and a pyridine ring. This structure leads to distinct regioselectivity for electrophilic and nucleophilic substitution reactions.

Nucleophilic Aromatic Substitution: In contrast, nucleophilic substitution on the isoquinoline ring is favored at the electron-deficient C1 and C3 positions of the pyridine ring. The nitrogen atom strongly withdraws electron density, making these positions susceptible to attack. For isoquinoline, nucleophilic attack occurs preferentially at the C1 position. quora.com This is because the negative charge in the resulting intermediate can be stabilized on the nitrogen atom through resonance. quora.com In the case of this compound, the C1 position is already substituted. Therefore, significant nucleophilic attack on other ring carbons would be less favorable unless facilitated by a suitable leaving group at another position, such as in 4-chloroquinoline (B167314) derivatives which readily undergo nucleophilic substitution at the 4-position. mdpi.commdpi.com

A related functionalization strategy involves the acid-catalyzed C-4 alkylation of isoquinolines with vinyl ketones, which proceeds through a temporary dearomatization of the nitrogen-containing ring. acs.org

Table 1: Predicted Regioselectivity in Ring Functionalization of this compound

Reaction TypePredicted Position(s)Rationale
Electrophilic SubstitutionC5 and C8The benzenoid ring is more electron-rich; substitution is directed to these positions in the parent isoquinoline system. imperial.ac.uk
Nucleophilic SubstitutionC1 (if unsubstituted)The C1 position is highly activated by the electron-withdrawing nitrogen atom, stabilizing the anionic intermediate. quora.com

Chemical Modifications at the Methyl Group (Position 4)

The methyl group at the C4 position of the isoquinoline ring is activated by the adjacent aromatic system and can participate in a variety of chemical transformations, most notably oxidation and condensation reactions.

Oxidation: The methyl group can be oxidized to a formyl group or further to a carboxylic acid. This transformation is analogous to the oxidation of 4-methylquinoline, which can be converted to quinoline-4-carboxylic acid. nih.gov Strong oxidizing agents such as potassium permanganate (KMnO₄) are commonly employed for the oxidation of aryl methyl groups to carboxylic acids. mdpi.com The reaction typically requires heating in a suitable solvent. mdpi.comthieme-connect.de This conversion would yield isoquinoline-1,4-dicarboxylic acid, a molecule with increased functionality for further synthetic elaboration.

Condensation Reactions: The protons of the C4-methyl group are acidic enough to be removed by a base, generating a carbanionic intermediate. This nucleophilic species can then react with various electrophiles, such as aldehydes and esters, in condensation reactions. nih.gov For example, the methyl group of 1-methylisoquinoline (B155361) can undergo condensation with diethyl oxalate (B1200264) in the presence of a base like potassium ethoxide. nih.gov A similar reaction is observed in the condensation of 2-methylquinoline (B7769805) with benzaldehydes, which proceeds through an intermediate alcohol that subsequently eliminates water to form a styryl derivative. nih.gov These reactions provide a pathway to extend the carbon skeleton at the C4 position, introducing new functional groups and structural complexity.

Table 2: Representative Chemical Modifications at the C4-Methyl Group

Reaction TypeReagentsProduct Type
OxidationPotassium Permanganate (KMnO₄)Carboxylic Acid (forming isoquinoline-1,4-dicarboxylic acid)
CondensationAldehyd (e.g., Benzaldehyde)Styryl derivative
CondensationOxalate Ester (e.g., Diethyl Oxalate)Pyruvic acid derivative

Exploration of Intermolecular Interactions and Self-Assembly

The molecular structure of this compound contains several functional groups capable of engaging in non-covalent interactions, which can direct its self-assembly into ordered supramolecular structures.

Hydrogen Bonding Networks: The most significant intermolecular interaction is expected to be hydrogen bonding mediated by the carboxylic acid group. Carboxylic acids are well-known to form robust hydrogen-bonded dimers, where the hydroxyl proton of one molecule interacts with the carbonyl oxygen of a second molecule, and vice versa, creating a characteristic R²₂(8) ring motif. This strong and directional interaction is often a dominant feature in the crystal packing of carboxylic acids.

Furthermore, the nitrogen atom of the isoquinoline ring can act as a hydrogen bond acceptor, potentially interacting with the carboxylic acid's hydroxyl group from another molecule, especially if the dimeric motif is disrupted. nih.gov This can lead to the formation of catemeric (chain-like) structures or more complex networks. The presence of multiple hydrogen bond donors and acceptors allows for a variety of potential supramolecular synthons.

Synthetic Applications and Further Derivatization of 4 Methylisoquinoline 1 Carboxylic Acid

4-Methylisoquinoline-1-carboxylic Acid as a Versatile Synthetic Building Block

This compound is a highly adaptable starting material in organic synthesis. The carboxylic acid group at the C1 position can readily undergo a variety of classical transformations, including esterification, amidation, and reduction to the corresponding alcohol or aldehyde. These transformations allow for the introduction of diverse functional groups and the extension of the molecular framework. For instance, conversion to an acyl chloride can precede Friedel-Crafts reactions or the formation of ketones.

Simultaneously, the isoquinoline (B145761) nitrogen atom can be N-alkylated or N-oxidized, modifying the electronic properties of the heterocyclic ring system. The methyl group at the C4 position also offers a site for potential functionalization, although it is generally less reactive than the carboxylic acid. This multi-functional nature enables chemists to employ this compound in a stepwise or convergent synthetic strategy to access a wide range of target molecules. Its utility is demonstrated in the preparation of substituted isoquinolines designed for specific biological targets or material properties.

Synthesis of Complex Heterocyclic Systems Utilizing this compound as a Precursor

The inherent structure of this compound makes it an ideal precursor for the assembly of polycyclic and fused heterocyclic systems, which are often associated with potent biological activities and unique photophysical properties.

Naphthyridines, particularly fused polycyclic analogues, are of significant interest in medicinal chemistry. While direct synthesis from this compound is a specific pathway, established synthetic strategies for related structures highlight its potential. Acid-mediated intramolecular cyclization reactions are a cornerstone for building the benzo nih.govnih.govnaphthyridine scaffold. In these reactions, a carboxylic acid moiety can serve as a one-carbon synthon for ring closure.

For example, a common strategy involves the intramolecular Friedel-Crafts reaction of an aniline (B41778) derivative where an ortho-positioned carboxylic acid facilitates the cyclization to form the fused ring system. Applying this logic, this compound could be elaborated into a precursor suitable for such an intramolecular cyclization, leading to novel fused naphthyridine structures. The general approach often involves converting the carboxylic acid to a more reactive species or coupling it with an appropriate reaction partner to set the stage for the final ring-forming event.

Beyond naphthyridines, this compound is a valuable precursor for a variety of other polycyclic nitrogen-containing heterocycles. The Pomeranz–Fritsch–Bobbitt reaction and its modifications are classical methods for isoquinoline synthesis that can be adapted to build upon the existing isoquinoline core. nih.gov By strategically functionalizing the carboxylic acid group and then inducing cyclization with an appropriate partner, additional rings can be fused to the isoquinoline framework.

For instance, the conversion of the carboxylic acid to an aldehyde, followed by condensation with an amine and subsequent cyclization, can lead to complex polycyclic systems. Research has demonstrated the synthesis of various substituted isoquinoline-1-carboxaldehyde thiosemicarbazones, which are themselves valuable intermediates and biologically active molecules. researchgate.net These transformations underscore the role of the C1-carboxy group as a versatile handle for constructing diverse and complex heterocyclic architectures.

Derivatization for Structure-Reactivity Relationship Studies

The systematic modification of a lead compound is fundamental to medicinal chemistry for establishing structure-activity relationships (SAR) and optimizing biological activity. This compound is an excellent scaffold for such studies due to its multiple points for derivatization.

The carboxylic acid group is a key site for modification. It can be converted into a range of esters and amides to probe the effects of size, electronics, and hydrogen bonding potential on target binding. For example, in the development of Dihydroorotate Dehydrogenase (DHODH) inhibitors, the carboxylic acid moiety of quinoline-based analogues was found to be crucial for forming key interactions within the enzyme's binding pocket. nih.gov Systematic derivatization of this group allowed researchers to fine-tune binding affinity and pharmacokinetic properties. nih.govnih.govelsevierpure.com

Below is a table summarizing examples of derivatization strategies used in SAR studies of related quinoline (B57606) and isoquinoline carboxylic acids.

Parent Scaffold Derivatization Site Modification Purpose of Derivatization (SAR Study) Reference
Quinoline-4-carboxylic acidC4-Carboxylic AcidEsterification, AmidationTo probe interactions in the DHODH binding pocket and improve potency. nih.gov
Quinoline-4-carboxylic acidC2-Aryl groupSubstitution on the aryl ringTo optimize antiviral activity by enhancing binding affinity. nih.govelsevierpure.com
4-Hydroxy-2-thioxo-quinoline-3-carboxylateN1 and S2 positionsMethylationTo establish regioselectivity and study effects on biological activity.
Isoquinoline-1-carboxaldehydeC4 and C5 positionsIntroduction of amino, hydroxy, and acetoxy groupsTo evaluate antitumor activity against leukemia cell lines. researchgate.net

This table presents examples from related structures to illustrate the principles of derivatization for SAR studies.

Role in the Design and Synthesis of Ligands for Catalysis

The nitrogen and oxygen atoms within isoquinoline carboxylic acids make them excellent candidates for use as ligands in coordination chemistry and catalysis. These heteroatoms can chelate to metal centers, creating stable complexes that can catalyze a variety of organic transformations.

Research has shown that oxorhenium(V) complexes incorporating isoquinoline carboxylic acid derivatives can be synthesized in good yields. rsc.org These complexes have been successfully employed as catalysts in the epoxidation of olefins, such as cyclooctene. rsc.org The structure of the ligand, including the substitution pattern on the isoquinoline ring, can significantly influence the catalytic activity and selectivity of the resulting metal complex.

The general process involves the reaction of a suitable metal precursor, such as a rhenium oxide, with the isoquinoline carboxylic acid ligand. The resulting complex's catalytic competency is then evaluated in a model reaction. The yield of the desired product can vary based on the specific structure of the ligand, highlighting the importance of ligand design in developing effective catalysts.

Below is a data table summarizing the catalytic performance of oxorhenium(V) complexes with various quinoline and isoquinoline carboxylic acid ligands in the epoxidation of cyclooctene.

Complex (Ligand) Catalyst Loading Reaction Time Temperature Epoxidation Yield (%) Reference
[ReOCl(iqc)₂]·MeOH (iqc = isoquinoline-1-carboxylate)Not specified24 h50 °CVaries (16-68%) rsc.org
[ReO(OMe)(iqc)₂] (iqc = isoquinoline-1-carboxylate)Not specified24 h50 °CVaries (16-68%) rsc.org
[ReO(OMe)(mqc)₂] (mqc = 3-methylquinoline-2-carboxylate)Not specified24 h50 °CVaries (16-68%) rsc.org
[ReO(OMe)(8-qc)₂] (8-qc = quinoline-8-carboxylate)Not specified24 h50 °CVaries (16-68%) rsc.org

This data illustrates the application of isoquinoline carboxylic acids and their analogues as ligands in catalysis. The specific use of the 4-methyl derivative would be an extension of this work.


Conclusion and Future Research Directions

Summary of Key Achievements in the Synthesis and Characterization of 4-Methylisoquinoline-1-carboxylic Acid

The synthesis of substituted isoquinoline-1-carboxylic acids represents a significant area of research in heterocyclic chemistry. While specific literature detailing the synthesis of this compound is not extensively documented, achievements in the synthesis of analogous isoquinoline (B145761) and quinoline (B57606) carboxylic acids provide a foundational framework. Key achievements in the broader field involve multi-step sequences often starting from readily available precursors. The general approach typically includes the construction of the isoquinoline core, followed by or concurrent with the introduction of the methyl and carboxylic acid functionalities.

Characterization of such compounds relies on a combination of standard spectroscopic and analytical techniques. The structural elucidation is typically confirmed through Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy to identify the carboxylic acid and aromatic functionalities, and mass spectrometry (MS) to confirm the molecular weight. The melting point is a crucial physical property for assessing purity.

Table 1: Anticipated Spectroscopic and Physical Data for this compound

PropertyAnticipated Data
Molecular Formula C₁₁H₉NO₂ nih.gov
Molecular Weight 187.19 g/mol nih.gov
¹H NMR Signals expected for aromatic protons, a methyl group singlet, and a carboxylic acid proton (broad singlet).
¹³C NMR Resonances for aromatic carbons, a methyl carbon, and a carboxyl carbon (>160 ppm).
IR Spectroscopy Characteristic absorptions for O-H stretch (broad, ~2500-3300 cm⁻¹), C=O stretch (~1700 cm⁻¹), and C=N/C=C stretches (~1500-1650 cm⁻¹).
Mass Spectrometry Molecular ion peak (M+) corresponding to the exact mass.
Melting Point Expected to be a crystalline solid with a distinct melting point.

Identification of Unexplored Synthetic Methodologies

While classical approaches have been successful for related compounds, several modern and efficient synthetic methodologies remain largely unexplored for the specific synthesis of this compound. These represent fertile ground for future synthetic research.

One major area is the application of multi-component reactions (MCRs). For instance, an Ugi-type four-component reaction (Ugi-4CR), which has been successfully used to generate highly substituted isoquinolone-4-carboxylic acids, could potentially be adapted. nih.gov This approach offers the advantage of building molecular complexity in a single, convergent step.

Furthermore, transition-metal-catalyzed reactions, particularly those involving palladium or copper, present significant opportunities. Domino reactions involving a copper-catalyzed cascade process have been developed for related scaffolds and could be investigated. nih.gov Similarly, synthetic strategies that have proven effective for the quinoline core, such as the Pfitzinger or Doebner reactions, could be explored for their applicability to this specific isoquinoline isomer. nih.govnih.gov The development of flow chemistry protocols for these syntheses could also offer improved efficiency, safety, and scalability over traditional batch methods. nih.gov

Table 2: Potential Unexplored Synthetic Routes

MethodologyDescriptionPotential Advantage
Ugi Multicomponent Reaction A one-pot reaction involving an aldehyde, an amine, a carboxylic acid, and an isocyanide to form a di-peptide derivative, which can be designed to cyclize into the isoquinoline core. nih.govHigh atom economy, operational simplicity, and rapid generation of molecular diversity.
Pfitzinger/Doebner Reactions Classically used for quinoline synthesis, these reactions involve the condensation of anilines with carbonyl compounds and could be adapted for isoquinoline synthesis with appropriate starting materials. nih.govnih.govUtilizes simple and accessible starting materials.
Metal-Catalyzed Domino Reactions A sequence of intramolecular reactions catalyzed by a transition metal (e.g., Copper, Palladium) to construct the heterocyclic ring system from a functionalized precursor. nih.govHigh efficiency and ability to form multiple bonds in a single operation.
Flow Chemistry Synthesis Performing the synthesis in a continuous flow reactor rather than a batch flask. nih.govEnhanced reaction control, improved safety for exothermic reactions, and potential for automated high-throughput synthesis.

Prospects for Advanced Spectroscopic and Computational Investigations

The complete and unambiguous characterization of this compound and its derivatives would benefit immensely from advanced spectroscopic and computational methods. While 1D NMR is standard, two-dimensional NMR techniques such as COSY, HSQC, and HMBC would be invaluable for definitively assigning all proton and carbon signals, especially for more complex derivatives.

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful tool for complementing experimental data. nih.gov DFT calculations can predict geometric parameters, vibrational frequencies (for comparison with IR and Raman spectra), and NMR chemical shifts. nih.gov Such studies can also provide deep insights into the molecule's electronic structure. Key areas for computational investigation include:

Frontier Molecular Orbital (FMO) Analysis: Calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to understand the molecule's reactivity and electronic properties. nih.gov

Molecular Electrostatic Potential (MEP) Mapping: Visualizing the electrostatic potential on the molecule's surface to predict sites for electrophilic and nucleophilic attack. nih.gov

Molecular Docking Studies: If the molecule is investigated for potential biological activity, docking simulations can predict its binding affinity and orientation within the active site of a target protein, as has been done for similar quinoline-based compounds. mdpi.com

Future Directions in the Study of Reactivity and Mechanisms

The reactivity of this compound is dictated by its three key components: the carboxylic acid group, the isoquinoline nucleus, and the methyl group. Future research should systematically explore the transformations of each of these sites.

The carboxylic acid function is a versatile handle for a wide range of reactions. msu.edu Future studies should focus on:

Esterification and Amidation: Converting the carboxylic acid to a variety of esters and amides to generate libraries of new compounds for screening purposes. The kinetics and mechanisms of these reactions under different catalytic conditions (e.g., Fischer esterification) warrant investigation. msu.edu

Reduction: Selective reduction of the carboxylic acid to the corresponding alcohol (1-hydroxymethyl-4-methylisoquinoline) would provide a new key intermediate for further functionalization.

Conversion to Acyl Halides: Transformation into the highly reactive acyl chloride would provide a precursor for Friedel-Crafts acylations and other nucleophilic acyl substitutions.

The reactivity of the isoquinoline ring itself, including its susceptibility to electrophilic or nucleophilic aromatic substitution and C-H activation, is another critical area for exploration. Understanding the directing effects of the existing methyl and carboxyl groups is essential for predicting regioselectivity.

Potential for Novel Synthetic Applications

The structural framework of this compound makes it a promising building block for the synthesis of more complex and potentially functional molecules. The dual functionality of the nucleophilic isoquinoline nitrogen and the electrophilic carboxyl carbon allows for diverse synthetic elaborations.

In medicinal chemistry, the compound could serve as a scaffold for the development of novel therapeutic agents. Quinoline and isoquinoline carboxylic acids are known pharmacophores in various drug candidates. nih.govnih.gov By converting the carboxylic acid to amides or esters, libraries of compounds can be synthesized and screened for various biological activities. The carboxylic acid group itself is a key functional group in many drugs, but can also be replaced by bioisosteres to modulate physicochemical properties. benthamscience.com

In materials science, the isoquinoline moiety can act as a ligand for metal coordination. The synthesis of novel metal complexes incorporating this compound or its derivatives could lead to materials with interesting photophysical, catalytic, or magnetic properties. The planar aromatic system also suggests potential applications in the field of organic electronics. The compound's derivatives could be investigated as components of organic light-emitting diodes (OLEDs) or organic semiconductors.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.